molecular formula C7H16N2O2 B14164991 N-methyllysine CAS No. 3926-68-9

N-methyllysine

Cat. No.: B14164991
CAS No.: 3926-68-9
M. Wt: 160.21 g/mol
InChI Key: PQNASZJZHFPQLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-methyllysine often involves the use of protected lysine derivatives, such as Nα-Fmoc-lysine, which are then methylated at the ε-position using formaldehyde and formic acid . This method ensures high selectivity and yields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Oxidation: N-formyllysine.

    Reduction: Lysine.

    Substitution: Various substituted lysine derivatives.

Comparison with Similar Compounds

    N-dimethyllysine: Contains two methyl groups attached to the nitrogen atom.

    N-trimethyllysine: Contains three methyl groups attached to the nitrogen atom.

    N-acetyllysine: Contains an acetyl group attached to the nitrogen atom.

Uniqueness: N-methyllysine is unique in its ability to modulate gene expression through histone modification with a single methyl group . This specific modification can have distinct effects on chromatin structure and gene regulation compared to other methylated lysine derivatives .

Properties

CAS No.

3926-68-9

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-amino-6-(methylamino)hexanoic acid

InChI

InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)

InChI Key

PQNASZJZHFPQLE-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC(C(=O)O)N

Origin of Product

United States

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